molecular formula C14H15NO5S B1417669 Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate CAS No. 924868-99-5

Ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Cat. No. B1417669
CAS RN: 924868-99-5
M. Wt: 309.34 g/mol
InChI Key: ROHANHYAOAFXAH-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(3,4-Dimethoxyphenyl)ethanol , which is a compound with the linear formula (CH3O)2C6H3CH2CH2OH . It’s also related to 3,4-Dimethoxyphenethylamine , a chemical compound of the phenethylamine class .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound 2-(3,4-Dimethoxyphenyl)ethanol has a molecular weight of 182.22 . The related compound N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has a molecular weight of 223.2683 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter, melting point, boiling point, and reactivity. For instance, 2-(3,4-Dimethoxyphenyl)ethanol is a solid with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, a related compound, reacts with mercapto acetic acid in the presence of zinc chloride in dioxane to form ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide. This compound is part of a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates synthesized for anti-microbial activity and docking studies (Spoorthy et al., 2021).

Pharmacological Properties

Another compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline -3-carboxylate, has been studied for its metabolites and pharmacological properties. Its metabolite, 4-(4-hydroxy-3-methoxyphenyl) derivative, shows anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).

Crystallographic Studies

The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, has been determined. This study provides insight into the molecular interactions, such as hydrogen bonding, within this class of compounds (Lynch & Mcclenaghan, 2004).

Anti-Tumor Properties

Research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, which share structural similarities, indicates potent anti-tumor properties. These derivatives, such as (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, exhibit selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antioxidant and Antiviral Activity

The synthesis and biological activities, including antioxidant and antiviral properties, of hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester have been explored. These amides, which relate structurally to the ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, demonstrate promising antioxidant and antiviral effects (Stankova et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, (3,4-Dimethoxyphenyl)acetic acid is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-4-20-14(17)11-12(16)15-13(21-11)8-5-6-9(18-2)10(7-8)19-3/h5-7,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHANHYAOAFXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594738
Record name (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924868-99-5
Record name (5E)-2-(3,4-Dimethoxyphenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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